An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 2,4-difluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-difluoro-5-nitrobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on a methyl benzoate scaffold, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of Methyl 2,4-difluoro-5-nitrobenzoate, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis are provided, along with a summary of its physical and chemical data.
Chemical and Physical Properties
Methyl 2,4-difluoro-5-nitrobenzoate is a solid at room temperature, appearing as a white to brown crystalline powder.[1] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 125568-71-0 | [1][2] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |
| Molecular Weight | 217.13 g/mol | [1][2] |
| Appearance | White to Brown powder to crystal | [1] |
| Melting Point | 73.0 - 83.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate
The synthesis of Methyl 2,4-difluoro-5-nitrobenzoate is typically achieved through a two-step process: the nitration of 2,4-difluorobenzoic acid to form 2,4-difluoro-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid with methanol.
Synthesis of the Precursor: 2,4-difluoro-5-nitrobenzoic acid
A common method for the synthesis of the carboxylic acid precursor involves the nitration of 2,4-difluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.
Caption: Synthesis of 2,4-difluoro-5-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2,4-difluoro-5-nitrobenzoic acid
Materials:
-
2,4-difluorobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
Procedure:
-
Suspend 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) in a flask cooled to 0 °C.
-
Slowly add fuming nitric acid (30 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2,4-difluoro-5-nitrobenzoic acid.
Esterification to Methyl 2,4-difluoro-5-nitrobenzoate
The final product is obtained by the esterification of 2,4-difluoro-5-nitrobenzoic acid with methanol, typically under acidic conditions (Fischer esterification).
Caption: Esterification to the final product.
Experimental Protocol: Synthesis of Methyl 2,4-difluoro-5-nitrobenzoate
This protocol is adapted from a procedure described in patent literature for the synthesis of related compounds.[3]
Materials:
-
2,4-difluoro-5-nitrobenzoic acid (33.0 g, 162 mmol)
-
Anhydrous methanol (400 mL)
-
Concentrated sulfuric acid (4 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2,4-difluoro-5-nitrobenzoic acid in anhydrous methanol under an argon atmosphere.
-
Add concentrated sulfuric acid to the solution.
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Heat the mixture to reflux for 15 hours.
-
Cool the solution and concentrate it in vacuo.
-
Redissolve the residue in diethyl ether.
-
Wash the ether solution with saturated sodium bicarbonate solution (3 x 200 mL) and then with brine.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate to yield Methyl 2,4-difluoro-5-nitrobenzoate.
Spectroscopic Properties (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | (d, J ≈ 7 Hz) | 1H | Aromatic H ortho to nitro |
| ~7.5 | (d, J ≈ 10 Hz) | 1H | Aromatic H ortho to fluorine |
| ~4.0 | (s) | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be more complex due to the presence of fluorine atoms, which will cause splitting of the carbon signals (C-F coupling).
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~158 (dd) | C-F |
| ~155 (dd) | C-F |
| ~145 | C-NO₂ |
| ~125 (dd) | Aromatic C-H |
| ~120 (dd) | Aromatic C-H |
| ~115 | Aromatic C-COOCH₃ |
| ~53 | -OCH₃ |
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | C=O stretch (ester) |
| ~1600, 1470 | Aromatic C=C stretch |
| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-F stretch |
Applications in Drug Development
The strategic placement of fluorine atoms and a nitro group on the aromatic ring makes Methyl 2,4-difluoro-5-nitrobenzoate a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted to an amine, providing a handle for further synthetic modifications.[4]
A notable application of Methyl 2,4-difluoro-5-nitrobenzoate is its use as an intermediate in the synthesis of inhibitors of mutated isocitrate dehydrogenase 1 (mIDH1).[5] These mutations are implicated in various cancers, making mIDH1 an attractive therapeutic target.
Caption: Role as an intermediate in mIDH1 inhibitor synthesis.
Conclusion
Methyl 2,4-difluoro-5-nitrobenzoate is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful handling of nitrating agents, is achievable through established chemical transformations. The physicochemical and spectroscopic properties of this compound, although not extensively documented, can be reasonably predicted, aiding in its identification and use in further synthetic endeavors. Its role as a precursor to mIDH1 inhibitors highlights its importance in the ongoing search for novel cancer therapeutics. This guide provides a foundational resource for researchers interested in utilizing this versatile molecule in their synthetic strategies.




